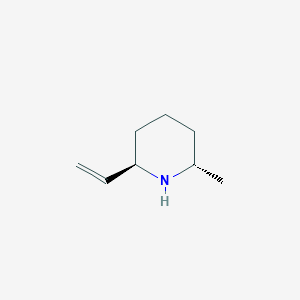

(2R,6S)-2-Ethenyl-6-methylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

752199-77-2 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(2R,6S)-2-ethenyl-6-methylpiperidine |

InChI |

InChI=1S/C8H15N/c1-3-8-6-4-5-7(2)9-8/h3,7-9H,1,4-6H2,2H3/t7-,8-/m0/s1 |

InChI Key |

LARCQDAKZFWKDB-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@H](N1)C=C |

Canonical SMILES |

CC1CCCC(N1)C=C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 2r,6s 2 Ethenyl 6 Methylpiperidine Precursors and Analogues

Advanced Chromatographic and Spectroscopic Techniques for Isolation from Natural Sources

The isolation and structural elucidation of piperidine (B6355638) alkaloids from complex natural matrices rely on a combination of advanced separation and analytical techniques. The process typically begins with an extraction step, followed by chromatographic purification and spectroscopic characterization.

Extraction and Initial Separation: The initial step involves extracting the alkaloids from the biological material. For fire ant venom, a common method is extraction with hexane, a nonpolar solvent, due to the lipophilic nature of solenopsins. scirp.orgwikipedia.org For plant materials, methanol (B129727) extraction followed by a differential pH separation (acid-base extraction) is frequently used to create a crude base fraction containing the alkaloids. acs.orgresearchgate.net

Following extraction, column chromatography is often employed for the initial separation of the alkaloid mixture. researchgate.net Flash chromatography systems with silica (B1680970) gel cartridges can effectively isolate and purify piperidine and piperideine alkaloids from crude extracts. scirp.org For more complex mixtures or for preparative scale purification, high-speed counter-current chromatography (CCC) has been successfully applied. nih.gov CCC, a liquid-liquid partition chromatography technique, avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of the sample. nih.gov

Chromatographic Analysis and Purification: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for the separation of alkaloids, including piperidines. mdpi.com These techniques offer high resolution and are often coupled with mass spectrometry for sensitive detection and identification. mdpi.com

Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable piperidine alkaloids like those found in fire ants and pine trees. acs.org When coupled with a mass spectrometer (GC-MS), it becomes a primary tool for both identifying and quantifying individual alkaloids in a mixture. nih.govjcu.edu The mass spectra, generated through methods like electron impact (EI), provide characteristic fragmentation patterns that act as fingerprints for specific compounds, allowing for their identification by comparison with spectral libraries or known standards. nih.govjcu.edu

Spectroscopic Characterization: Once an alkaloid is isolated in pure form, its precise chemical structure is determined using various spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and elemental formula of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HMBC, HSQC), is indispensable for elucidating the complete structural framework and stereochemistry of the molecule. nih.gov These advanced NMR experiments reveal the connectivity of atoms within the molecule and the spatial relationships between them, which is crucial for determining the relative and absolute configuration of stereocenters, such as those at the C2 and C6 positions of the piperidine ring. nih.gov

Techniques for Isolation and Analysis of Piperidine Alkaloids

| Technique | Abbreviation | Primary Use | Reference Example |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation, identification, and quantification of volatile alkaloids | Analysis of solenopsins in fire ant venom nih.gov |

| High-Performance Liquid Chromatography | HPLC | High-resolution separation and purification | General alkaloid analysis from plant extracts mdpi.com |

| Ultra-High-Performance Liquid Chromatography | UHPLC | Faster, higher-resolution separation than HPLC | Separation of complex alkaloid mixtures mdpi.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Complete structural and stereochemical elucidation | Structure determination of new piperidines from Hippobroma longiflora nih.gov |

| Flash Chromatography | - | Rapid, preparative-scale purification | Isolation of piperidines from fire ant extracts scirp.org |

| High-Speed Counter-Current Chromatography | CCC | Preparative separation of complex mixtures without solid support | Purification of pyrrolizidine (B1209537) alkaloids nih.gov |

Biosynthetic Pathways of 2r,6s 2 Ethenyl 6 Methylpiperidine and Analogous Piperidine Alkaloids

Identification of Biochemical Precursors and Key Intermediates (e.g., Δ¹-Piperideine)

The foundational building block for the piperidine (B6355638) ring in many alkaloids is the amino acid L-lysine. researchgate.net Through a series of enzymatic transformations, L-lysine is converted into the pivotal intermediate, Δ¹-piperideine. This process is initiated by the decarboxylation of L-lysine to yield cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase. Subsequently, a copper amine oxidase facilitates the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the cyclic imine, Δ¹-piperideine. researchgate.net

Δ¹-piperideine exists in equilibrium with its tautomers, Δ¹,²-piperideine and Δ¹,⁶-piperideine. These cyclic imines serve as electrophilic intermediates that can react with various nucleophiles, leading to the diverse array of substituted piperidine alkaloids observed in nature. The specific tautomer involved in the subsequent reaction often dictates the position of the initial substitution on the piperidine ring.

The side chains at the C2 and C6 positions of the piperidine ring are generally derived from fatty acid metabolism. It is hypothesized that the biosynthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine involves the condensation of a Δ¹-piperideine tautomer with precursors that provide the methyl and ethenyl groups. The methyl group at C6 likely originates from the incorporation of a short-chain fatty acid derivative, such as acetate (B1210297) or propionate, while the ethenyl group at C2 is proposed to arise from a precursor that can generate a vinyl moiety, possibly through modifications of a longer fatty acid chain.

| Compound | Role | Source/Origin |

|---|---|---|

| L-Lysine | Primary precursor for the piperidine ring | Amino acid metabolism |

| Cadaverine | Intermediate in the conversion of lysine to Δ¹-piperideine | Decarboxylation of L-lysine |

| 5-Aminopentanal | Intermediate that cyclizes to form Δ¹-piperideine | Oxidative deamination of cadaverine |

| Δ¹-Piperideine | Key cyclic imine intermediate | Cyclization of 5-aminopentanal |

| Δ¹,²-Piperideine | Tautomer of Δ¹-piperideine | Isomerization of Δ¹-piperideine |

| Δ¹,⁶-Piperideine | Tautomer of Δ¹-piperideine | Isomerization of Δ¹-piperideine |

| Fatty Acid Derivatives | Precursors for the C2 and C6 side chains | Fatty acid metabolism |

Enzymatic Mechanisms and Characterization of Biosynthetic Enzymes

The proposed biosynthetic pathway for 2,6-disubstituted piperidine alkaloids, such as those found in fire ant venoms, implicates the involvement of transaminases and imine reductases (IREDs) in the formation and stereochemical definition of the chiral centers. researchgate.net While the specific enzymes for this compound have not been fully characterized, the biosynthesis of related compounds provides a putative enzymatic framework.

Following the formation of the piperideine ring, the introduction of the side chains is thought to proceed via a Mannich-like reaction, where a carbanion derived from a fatty acid thioester attacks the electrophilic carbon of the imine. This initial condensation is likely enzyme-mediated to control the regioselectivity of the addition.

The subsequent reduction of the resulting imine or enamine intermediate is a critical step in establishing the stereochemistry at the C2 and C6 positions. Imine reductases (IREDs), a class of NADPH-dependent oxidoreductases, are strong candidates for catalyzing this stereoselective reduction. researchgate.net Different IREDs with distinct substrate specificities and stereochemical preferences could be responsible for the formation of the various stereoisomers of disubstituted piperidines found in nature.

Investigation of Stereochemical Control in Enzymatic Steps

The (2R,6S) configuration of the target molecule indicates a high degree of stereochemical control during its biosynthesis. This control is primarily exerted during the enzymatic reduction of the piperideine intermediates. mdpi.com

It is proposed that enantioselective enzymes reduce the different tautomers of the substituted piperideine intermediates to yield specific stereoisomers. For instance, in the biosynthesis of fire ant venom alkaloids, it has been suggested that the reduction of Δ¹,²-piperideines leads exclusively to (2R,6R)-dialkylpiperidines (the trans isomer), while the reduction of Δ¹,⁶-piperideines can yield both (2R,6R) and (2R,6S)-dialkylpiperidines (the cis isomer). mdpi.com The formation of the (2R,6S) stereochemistry in this compound is therefore likely the result of a stereospecific enzymatic reduction of a Δ¹,⁶-piperideine precursor.

The absolute configuration of the final product is determined by the facial selectivity of the hydride attack on the imine bond, which is dictated by the active site architecture of the specific imine reductase involved.

| Piperideine Intermediate | Enzymatic Reduction Product(s) | Stereochemical Outcome |

|---|---|---|

| Δ¹,²-piperideine derivative | (2R,6R)-dialkylpiperidine | trans |

| Δ¹,⁶-piperideine derivative | (2R,6R)-dialkylpiperidine | trans |

| (2R,6S)-dialkylpiperidine | cis |

Comparative Biosynthesis of Related Ethenyl- and Alkyl-Piperidines

The biosynthesis of this compound can be compared to that of the more extensively studied 2,6-dialkylpiperidine alkaloids, such as the solenopsins found in fire ant venom. wikipedia.orgnih.gov The fundamental pathways are likely conserved, involving L-lysine as the piperidine ring precursor and fatty acid-derived side chains.

The primary difference lies in the nature of the side chain at the C2 position. For alkyl-piperidines like solenopsin (B1210030), the side chain is a saturated alkyl group, which is likely derived from the complete reduction of a fatty acyl precursor. In contrast, the biosynthesis of the ethenyl group in this compound would require a mechanism to introduce a double bond. This could occur either through the incorporation of a precursor that already contains a vinyl group or through the desaturation of an initially saturated side chain by a desaturase enzyme.

Furthermore, the specific enzymes involved in the condensation and reduction steps are expected to exhibit different substrate specificities to accommodate the different side chain precursors. The stereochemical outcome, however, remains dependent on the facial selectivity of the imine reductase, which appears to be a conserved mechanism for establishing the cis or trans relationship between the C2 and C6 substituents.

Stereoselective Synthetic Methodologies for 2r,6s 2 Ethenyl 6 Methylpiperidine and Its Stereoisomers

Total Synthesis Approaches

Total synthesis provides a powerful platform to construct complex natural products from simple, commercially available starting materials. These approaches not only confirm the structure of the target molecule but also allow for the synthesis of analogs for structure-activity relationship studies.

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical disconnection of a complex target molecule into simpler, readily available precursors. For 2,6-disubstituted piperidines, a common retrosynthetic strategy involves disconnecting the piperidine (B6355638) ring to reveal acyclic precursors that can be cyclized in a stereocontrolled manner. bohrium.com

A prevalent retrosynthetic approach for solenopsin (B1210030) analogs, including (2R,6S)-2-ethenyl-6-methylpiperidine, involves the disconnection of the N1-C2 and N1-C6 bonds, leading to a diketone precursor. researchgate.net This diketone can then be subjected to a reductive amination cascade to form the piperidine ring. The stereochemistry at the C2 and C6 positions can be controlled by the choice of reducing agent and reaction conditions.

Another powerful retrosynthetic strategy involves the disconnection of a C-C bond within the piperidine ring, often leading to a functionalized pyridine (B92270) derivative. wikipedia.org Subsequent reduction and functional group manipulation can then furnish the desired 2,6-disubstituted piperidine. For instance, a synthesis of solenopsin has been described starting from 4-chloropyridine (B1293800). wikipedia.org

The proposed biosynthetic pathway of solenopsins, which involves the participation of transaminases and imine reductases, has also inspired synthetic strategies. researchgate.net This biomimetic approach often involves the use of keto-amine intermediates that undergo spontaneous cyclization and subsequent reduction.

A summary of key retrosynthetic disconnections for the 2,6-disubstituted piperidine core is presented below:

| Disconnection Strategy | Key Precursor(s) | Subsequent Key Reactions |

| N1-C2 and N1-C6 bonds | Acyclic diketone | Reductive amination, Cyclization |

| C-C bond within the ring | Substituted pyridine | Reduction, Functional group manipulation |

| Biomimetic Approach | Acyclic amino-ketone | Intramolecular cyclization, Reduction |

The construction of the carbon skeleton and the introduction of key functional groups in the synthesis of this compound and its stereoisomers rely on a variety of classical organic transformations. These well-established reactions provide reliable and efficient methods for bond formation.

Grignard Reactions: Organomagnesium reagents, or Grignard reagents, are frequently employed for the formation of carbon-carbon bonds. In the synthesis of solenopsin analogs, Grignard reagents derived from long-chain alkyl halides can be added to pyridine or its derivatives to introduce the C6-alkyl substituent. wikipedia.org For example, the synthesis of solenopsin has been achieved through the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane. wikipedia.org

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. scribd.comnih.govresearchgate.netmasterorganicchemistry.com This reaction is particularly useful for introducing the ethenyl group at the C2 position of the piperidine ring. The reaction of a suitable aldehyde precursor with methyltriphenylphosphonium (B96628) bromide and a strong base generates the desired vinyl group with predictable stereochemistry. acs.org

A selection of classical organic transformations utilized in the synthesis of 2,6-disubstituted piperidines is highlighted in the following table:

| Reaction | Reagents | Purpose |

| Grignard Reaction | RMgX | C-C bond formation (e.g., introduction of the C6-alkyl chain) |

| Wittig Reaction | Ph₃P=CHR | C=C bond formation (e.g., introduction of the C2-ethenyl group) |

| Reduction of Pyridines | H₂, Pd/C; NaBH₃CN | Formation of the piperidine ring from a pyridine precursor |

| Horner-Wadsworth-Emmons Reaction | (RO)₂P(O)CH₂CO₂R' | Stereoselective formation of α,β-unsaturated esters |

Ring-closing strategies are pivotal in the construction of the piperidine core, offering efficient pathways to cyclic structures from acyclic precursors.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide variety of carbo- and heterocyclic rings, including piperidines. acs.orgresearchgate.netbiu.ac.ilnih.govsemanticscholar.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethene. The synthesis of substituted piperidines via RCM typically starts with the preparation of an acyclic diene precursor containing a nitrogen atom. Subsequent RCM reaction then forges the piperidine ring. biu.ac.il For instance, enantiopure piperidines can be synthesized from dienylamides through RCM. biu.ac.il

Cycloaddition Reactions: Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, provide another elegant approach to the piperidine skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to construct the six-membered ring with good stereocontrol. Iminodiels-Alder reactions, in particular, involving the reaction of a diene with an imine, are highly effective for the synthesis of tetrahydropyridines, which can be further reduced to piperidines.

The following table summarizes key ring-closing strategies for piperidine synthesis:

| Strategy | Catalyst/Reagents | Key Intermediate |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalyst | Acyclic diene |

| Imino-Diels-Alder Reaction | Lewis acid or thermal conditions | Diene and Imine |

| Intramolecular Michael Addition | Base | Enone and amine |

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric and enantioselective methods is crucial for accessing specific stereoisomers of this compound, as biological activity is often highly dependent on the absolute configuration of chiral centers.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of 2-substituted dehydropiperidinones, which are versatile intermediates for the synthesis of disubstituted piperidine alkaloids. cdnsciencepub.com The domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from these chiral auxiliaries proceeds with high diastereoselectivity. cdnsciencepub.com Evans' oxazolidinone auxiliaries are another class of widely used chiral auxiliaries for stereoselective transformations, including aldol (B89426) reactions, that can be applied to the synthesis of piperidine precursors. nih.gov

Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For instance, chiral quinoline-based organocatalysts have been used in the enantioselective intramolecular aza-Michael reaction to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Metal-catalyzed asymmetric reactions, such as the palladium-catalyzed asymmetric allylation, have also been applied to the synthesis of chiral α-aminophosphonates, which can be precursors to chiral amines. mdpi.com

| Approach | Key Feature | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | Use of D-arabinopyranosylamine in a domino Mannich-Michael reaction |

| Asymmetric Organocatalysis | Use of a chiral organic molecule as a catalyst | Quinoline-catalyzed enantioselective intramolecular aza-Michael reaction |

| Asymmetric Metal Catalysis | Use of a chiral metal complex as a catalyst | Palladium-catalyzed asymmetric allylation |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in organic synthesis, including high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govrsc.orgchemistryviews.org

Biocatalytic Approaches: Enzymes such as lipases and transaminases have been successfully employed in the synthesis of chiral piperidine alkaloids. nih.govrsc.org Lipases can be used for the kinetic resolution of racemic mixtures or the desymmetrization of meso compounds. For example, Candida antarctica lipase (B570770) has been used for the enantiotoposelective acetylation of a meso-diol to afford a chiral monoacetate, which serves as a building block for piperidine synthesis. nih.gov Transaminases are particularly useful for the asymmetric synthesis of amines from ketones. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction. rsc.org

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of traditional organic chemistry. nih.gov This approach allows for the efficient construction of complex molecules by strategically integrating enzymatic and chemical steps. A chemoenzymatic synthesis of isosolenopsin has been reported where a key step involves the ω-transaminase-catalyzed regioselective monoamination of a diketone. researchgate.net This biocatalytic step establishes the crucial stereocenter, which is then elaborated through chemical transformations to yield the final product.

| Method | Enzyme Class | Key Transformation |

| Biocatalytic Resolution/Desymmetrization | Lipase | Enantioselective acylation |

| Biocatalytic Asymmetric Synthesis | Transaminase | Asymmetric amination of a ketone |

| Chemoenzymatic Synthesis | Transaminase and chemical reagents | Biocatalytic formation of a chiral intermediate followed by chemical elaboration |

Diastereoselective Control Strategies (cis/trans) in 2,6-Disubstituted Piperidine Construction

The stereoselective synthesis of 2,6-disubstituted piperidines, including this compound, is a significant challenge in organic chemistry, with the control of diastereoselectivity (cis vs. trans) being a critical aspect. rsc.org The thermodynamic stability of the piperidine ring often favors the cis-isomer, where both substituents can occupy pseudo-equatorial positions, which is approximately 2 kcal mol⁻¹ more stable than the trans-isomer with one axial and one equatorial substituent. rsc.org Consequently, syntheses driven by thermodynamic control tend to yield the cis-product. rsc.org However, various kinetic strategies have been developed to selectively afford either diastereomer.

A variety of synthetic methodologies have been employed to control the cis/trans stereochemistry, including reductive amination, Mannich reactions, and metal-catalyzed cyclizations. bohrium.com The choice of reaction conditions, catalysts, and substrates plays a pivotal role in determining the stereochemical outcome. bohrium.com

Reductive Amination: This is a widely used strategy for constructing the 2,6-disubstituted piperidine core. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reducing agent. For instance, the intramolecular reductive amination of diketones can be controlled to produce either cis or trans isomers. Catalytic hydrogenation often leads to the thermodynamically favored cis-product.

Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions have proven effective for stereoselective piperidine synthesis. For example, a Pd-catalyzed carboamination of a N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide has been shown to produce cis-2,6-disubstituted piperazines with high diastereoselectivity (>20:1 dr). nih.gov The proposed transition state involves a pseudoequatorial orientation of the substituent, which leads to the cis product. nih.gov Similarly, diastereoselective aminopalladation has been utilized to construct the 2,6-disubstituted piperidine ring of (-)-isosolenopsin. researchgate.net

Directed Functionalization: An amidine auxiliary can be used to direct the functionalization of 1,2-dihydropyridines to stereoselectively access 2,6-disubstituted piperidines. nih.gov This method involves a diastereoselective addition of a Grignard reagent, followed by a directed, regioselective metalation at the 6-position. Subsequent reduction of the resulting 2,6-disubstituted dihydropyridine (B1217469) proceeds with high diastereoselectivity. nih.gov

Iridium-Catalyzed Allylic Cyclization: The use of enantiomeric Iridium catalysts can act as a configurational switch in allylic cyclizations to synthesize vinylpiperidine building blocks with high selectivity, enabling access to specific stereoisomers of 2,6-disubstituted piperidines. nih.gov

Substrate Control: The inherent chirality within a substrate can be used to direct the stereochemical outcome of a cyclization. For example, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidines, such as isosolenopsins, was achieved from a chiral aziridine (B145994) precursor through a one-pot sequence of reactions including intramolecular reductive amination. rsc.org

The table below summarizes various methods and their resulting diastereoselectivity in the synthesis of 2,6-disubstituted piperidines.

| Method | Key Reagents/Catalyst | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd₂(dba)₃, P(2-furyl)₃, NaOtBu | cis (>20:1 dr) | nih.gov |

| Directed Functionalization | Amidine auxiliary, Grignard reagents | High diastereoselectivity for trans | nih.gov |

| Iridium-Catalyzed Allylic Cyclization | Enantiomeric Iridium catalysts | High selectivity (configurable) | nih.gov |

| Intramolecular Reductive Amination (from chiral aziridine) | H₂, Pd/C | Highly stereoselective for cis | rsc.org |

| Diastereoselective Aminopalladation | Palladium catalyst | Diastereoselective | researchgate.net |

Synthetic Utility of Chiral Building Blocks and Synthetic Intermediates

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to enantiomerically pure target molecules like this compound. This approach embeds the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.

A notable strategy involves the use of enantiopure 2-piperidone (B129406) derivatives. acs.orgnih.gov These can be prepared through methods such as baker's yeast reduction of a β-keto ester or lipase-mediated transesterification. acs.orgnih.gov These chiral lactams serve as versatile intermediates that can be converted into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks. acs.org Their utility has been demonstrated in the synthesis of various 3-piperidinol alkaloids. nih.gov

Amino acids are another readily available source of chirality. A synthesis of piperidine alkaloids has been developed starting from D-alanine, where a key step is a gold-mediated cyclization to access a chiral pyridinone intermediate. researchgate.net Similarly, L-alanine has been used as a starting point for the enantiomerically pure synthesis of solenopsin A and isosolenopsin A. researchgate.net

Chiral aziridines also serve as valuable synthetic intermediates. A highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products, including isosolenopsins, was achieved starting from commercially available (2S)-hydroxymethylaziridine. rsc.org This precursor was elaborated through oxidation, Wittig olefination, and Grignard reaction before a one-pot cyclization sequence. rsc.org

The table below highlights several chiral building blocks and their application in the synthesis of piperidine alkaloids.

| Chiral Building Block/Intermediate | Source/Preparation Method | Application | Reference |

|---|---|---|---|

| 2-Piperidone derivatives | Bakers' yeast reduction or lipase-mediated transesterification | Synthesis of 3-piperidinol alkaloids | acs.orgnih.gov |

| D-Alanine | Commercially available amino acid | Total synthesis of (+)-241D, isosolenopsin, and isosolenopsin A | researchgate.net |

| L-Alanine | Commercially available amino acid | Synthesis of enantiomerically pure solenopsin A and isosolenopsin A | researchgate.net |

| (2S)-Hydroxymethylaziridine | Commercially available | Asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids | rsc.org |

Protecting Group Strategies and Their Influence on Yield and Stereocontrol

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in piperidine synthesis. wikipedia.org Its steric bulk can direct the stereochemistry of subsequent reactions. For instance, in the α-lithiation of N-Boc substituted piperidines, the Boc group plays a role in controlling the conformation and directing the deprotonation and subsequent electrophilic trapping, which can be used to achieve high diastereoselectivity. rsc.orgrsc.org A total synthesis of solenopsin involved converting a phenylcarbamate to a Boc protecting group before methylation and reduction steps. wikipedia.org The final step is the removal of the Boc group to yield the target alkaloid. wikipedia.org

Other carbamate (B1207046) protecting groups, such as benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), are also widely employed. wikipedia.org The Fmoc group is notable for its removal under mild basic conditions, often using piperidine itself as the deprotecting agent. wikipedia.orgcreative-peptides.com The Cbz group, on the other hand, is typically removed by catalytic hydrogenation. wikipedia.org

The nature of the protecting group can also influence the site selectivity of C-H functionalization reactions on the piperidine ring. researchgate.net The electronic and steric properties of the protecting group can help to override the inherent electronic preferences of the ring, allowing for functionalization at positions that would otherwise be less reactive. researchgate.net For example, the use of 8-aminoquinoline (B160924) as a directing group in a palladium-catalyzed intramolecular hydroamination has been reported. nih.gov

The table below outlines common nitrogen protecting groups used in piperidine synthesis and their typical deprotection conditions.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) | wikipedia.orgwikipedia.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd) or HBr/AcOH | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF) | wikipedia.orgcreative-peptides.com |

| p-Toluenesulfonyl | Tos or Ts | Strong reducing agents (e.g., Na/liquid ammonia) | creative-peptides.com |

| Trifluoroacetyl | Tfa | Mild basic conditions (e.g., piperidine, NaOH) | creative-peptides.com |

Chemical Reactivity and Derivatization Strategies for 2r,6s 2 Ethenyl 6 Methylpiperidine Derivatives

Transformations of the Ethenyl Side Chain (e.g., Hydrogenation, Oxidation)

The ethenyl group at the C-2 position of (2R,6S)-2-Ethenyl-6-methylpiperidine is a key site for chemical modification, allowing for the introduction of diverse functionalities. Standard alkene transformations can be employed to alter this side chain, thereby modulating the compound's physical and biological properties.

Hydrogenation: Catalytic hydrogenation of the ethenyl group provides a straightforward method to produce the corresponding ethyl-substituted piperidine (B6355638) derivative. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reduction of the double bond saturates the side chain, leading to a change in the steric and electronic profile of the molecule. This transformation is analogous to the hydrogenation of 2'-alkenyl-substituted 6-methylpiperidines, which is a common step in the synthesis of solenopsin (B1210030) and its derivatives.

| Reactant | Reagents and Conditions | Product |

| This compound | H₂, Pd/C | (2R,6S)-2-Ethyl-6-methylpiperidine |

Oxidation: The ethenyl side chain is also susceptible to various oxidation reactions, offering pathways to introduce oxygen-containing functional groups. For instance, ozonolysis would cleave the double bond to yield a C-2 aldehyde. This aldehyde can then serve as a versatile intermediate for further derivatization, such as reductive amination or oxidation to a carboxylic acid. Other oxidative transformations, such as epoxidation followed by ring-opening, could introduce hydroxyl and other functionalities at the C-2 side chain.

Reactions at the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation, N-Oxidation)

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to introduce various organic moieties. N-alkylation with alkyl halides or via reductive amination can be used to synthesize N-substituted derivatives. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in modifying the basicity and lipophilicity of the piperidine nitrogen. For instance, the introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in the synthesis of piperidine-containing compounds.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | N-Oxide |

Functionalization at C-2, C-6, and Other Ring Positions

Direct functionalization of the piperidine ring of this compound presents a significant challenge due to the presence of the existing substituents and the inherent reactivity of the different ring positions. The C-2 and C-6 positions are electronically activated due to the adjacent nitrogen atom, making them potential sites for functionalization. However, these positions are also sterically hindered by the ethenyl and methyl groups, respectively.

Studies on related piperidine systems have shown that direct C-H functionalization at the C-2 position is electronically preferred. nih.gov The nitrogen atom can stabilize a build-up of positive charge at the adjacent carbon during certain C-H activation reactions. nih.gov Conversely, the C-3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.gov Functionalization at the C-4 position may be more accessible if the electronic preference for C-2 can be overcome by steric shielding from the catalyst and any protecting group on the nitrogen. nih.gov

Stereochemical Outcomes and Control in Derivatization Reactions

The existing (2R,6S) stereochemistry of the molecule plays a crucial role in directing the stereochemical outcome of subsequent derivatization reactions. The cis-relationship of the ethenyl and methyl groups creates a distinct steric environment that can influence the approach of reagents.

In reactions involving the creation of new stereocenters, the inherent chirality of the starting material can lead to diastereoselective outcomes. For example, in the hydrogenation of the ethenyl side chain, while no new stereocenter is formed on the side chain itself, the conformation of the newly formed ethyl group will be influenced by the existing stereochemistry of the ring.

For reactions that introduce a new substituent onto the piperidine ring, the facial selectivity of the reaction will be dictated by the steric hindrance imposed by the pre-existing substituents. Reagents are likely to approach from the less hindered face of the molecule, leading to a predictable diastereomeric product. A review of synthetic strategies for 2,6-disubstituted piperidines highlights the importance of various reaction types, such as reductive amination and Mannich reactions, in controlling the stereochemical outcome at the C-2 and C-6 positions. bohrium.com The choice of reagents and reaction conditions is critical in achieving the desired stereoisomer. bohrium.com

Advanced Analytical and Spectroscopic Characterization in Research of 2r,6s 2 Ethenyl 6 Methylpiperidine and Its Analogs

High-Resolution Spectroscopic Techniques for Structure Elucidation (Advanced NMR, High-Resolution Mass Spectrometry and Fragmentation Studies)

The precise determination of the molecular structure of (2R,6S)-2-Ethenyl-6-methylpiperidine and its analogs is accomplished through the synergistic use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Advanced NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for establishing the connectivity of the piperidine (B6355638) ring and its substituents.

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which help define the relative stereochemistry (cis/trans) of the substituents at the C2 and C6 positions.

¹³C NMR: Identifies the number of unique carbon environments within the molecule.

Table 1: Representative NMR Data for 2,6-Dialkylpiperidine Analogs

| Nucleus | Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

|---|---|---|

| ¹H NMR | ||

| H-2, H-6 (Ring Protons) | 2.5 - 3.5 | COSY with adjacent ring protons and side-chain protons. |

| Ring CH₂ | 1.2 - 1.9 | COSY correlations with each other and with H-2/H-6. |

| Ethenyl/Alkyl Side Chain | Varies | HMBC to C-2 and C-6; COSY within the side chain. |

| ¹³C NMR | ||

| C-2, C-6 | 55 - 65 | HSQC to H-2 and H-6; HMBC to side-chain protons. |

| Ring Carbons | 20 - 40 | HSQC to respective attached protons. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. Fragmentation studies, often conducted using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), reveal characteristic cleavage patterns that offer structural clues. For piperidine alkaloids, common fragmentation pathways include the loss of the alkyl or ethenyl side chain at the C2 or C6 position and cleavage of the piperidine ring. researchgate.net The base peak in the mass spectrum of many 2-methylpiperidine (B94953) derivatives, for instance, often corresponds to the loss of the methyl group, resulting in a stable iminium ion. nist.gov

Methods for Absolute and Relative Configuration Assignment (e.g., Chiral Gas Chromatography, Optical Rotation, Electronic Circular Dichroism)

Determining the specific three-dimensional arrangement of atoms—the absolute and relative configuration—is critical, as different stereoisomers can exhibit distinct biological activities. pensoft.net The designation (2R,6S) specifies the absolute configuration at the two chiral centers of the molecule.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and diastereomers. gcms.cz By using a capillary column coated with a chiral stationary phase (CSP), such as derivatized cyclodextrins, the different stereoisomers of this compound and its analogs can be resolved. gcms.cz The differential interaction between the isomers and the chiral stationary phase leads to different retention times, allowing for both qualitative identification and quantitative assessment of enantiomeric purity. This method is frequently used in the analysis of natural extracts and synthetic products to determine the stereochemical composition. mdpi.com

Optical Rotation

Chiral molecules rotate the plane of polarized light, a property known as optical activity. The specific rotation, [α]D, is a characteristic physical property for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While the magnitude of rotation confirms the presence of a chiral, non-racemic substance, the sign (+ or -) is used in conjunction with other methods to help assign the absolute configuration. khanacademy.org It is important to note that there is no simple correlation between the R/S designation and the sign of optical rotation. libretexts.org However, by comparing the experimentally measured optical rotation of a sample to the value of a known standard, its absolute configuration can be confirmed. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum with spectra predicted through quantum-mechanical calculations (such as Time-Dependent Density Functional Theory, TDDFT) for the possible stereoisomers (e.g., (2R,6S) vs. (2S,6R)), the true absolute configuration can be reliably determined. nih.govfrontiersin.org

Advanced Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The separation of the various stereoisomers of 2-ethenyl-6-methylpiperidine (cis/trans diastereomers and their respective enantiomers) requires advanced chromatographic methods that offer high resolving power.

High-Performance Liquid Chromatography (HPLC)

HPLC using chiral stationary phases (CSPs) is a cornerstone for the analytical and preparative separation of stereoisomers. nih.gov The choice of CSP and the mobile phase composition are critical for achieving baseline separation. pensoft.net This technique is widely applicable for assessing the stereochemical purity of synthetic intermediates and final products.

Supercritical Fluid Chromatography (SFC)

SFC is another valuable technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. Using supercritical carbon dioxide as the main component of the mobile phase, SFC with chiral stationary phases is effective for separating a wide range of chiral compounds, including alkaloids.

Table 2: Comparison of Advanced Chromatographic Techniques for Stereoisomer Separation

| Technique | Stationary Phase Type | Mobile Phase | Key Advantages |

|---|---|---|---|

| Chiral GC | Chiral (e.g., Cyclodextrin derivatives) | Inert Gas (He, H₂) | High resolution for volatile compounds, direct coupling to MS. |

| Chiral HPLC | Chiral (e.g., Polysaccharide-based) | Organic Solvents/Buffers | Wide applicability, both analytical and preparative scale. nih.gov |

| Chiral SFC | Chiral (Similar to HPLC) | Supercritical CO₂ / Co-solvents | Fast separations, reduced solvent consumption, high efficiency. |

Theoretical and Computational Studies of 2r,6s 2 Ethenyl 6 Methylpiperidine

Conformational Analysis and Energy Landscapes of Piperidine (B6355638) Ring Systems

The two primary chair conformers are the diequatorial and the diaxial forms. Computational studies on analogous 2,6-disubstituted piperidines consistently show that the diequatorial conformer is significantly lower in energy. nih.govrsc.org This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions that would occur if the bulky ethenyl and methyl groups were in axial positions.

While the chair conformation is dominant, boat and twist-boat conformations can exist as transition states or, in some sterically hindered cases, as minor contributors to the conformational equilibrium. ias.ac.innih.gov For N-substituted piperidines, particularly with bulky N-substituents, A(1,3) strain can sometimes favor a twist-boat conformation. nih.gov However, for a simple N-H piperidine like (2R,6S)-2-Ethenyl-6-methylpiperidine, the energy barrier to ring inversion is relatively low, but the population of non-chair forms at room temperature is predicted to be negligible. The energy landscape is therefore dominated by the diequatorial chair conformer, which represents the global energy minimum.

| Conformer of this compound | Substituent Orientations | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| Chair | 2-Ethenyl (eq), 6-Methyl (eq) | 0.0 (Global Minimum) | Minimal steric strain |

| Chair | 2-Ethenyl (ax), 6-Methyl (ax) | > 4.0 | Severe 1,3-diaxial interactions |

| Twist-Boat | - | ~ 5-7 | Torsional and flagpole strain |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules like this compound. rsc.orgresearchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine the molecule's optimized geometry, electron distribution, and orbital energies, which are crucial for predicting its reactivity.

Calculations performed at levels such as B3LYP/6-311++G(d,p) provide detailed insights. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the nitrogen atom's lone pair and the π-system of the ethenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the C-H and N-H antibonding orbitals, suggesting sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps further elucidate reactivity. For this compound, the MEP would show a region of high negative potential (red) around the nitrogen atom due to its lone pair, confirming it as the primary site for protonation and interaction with electrophiles. The ethenyl group would also exhibit significant electron density. These theoretical results are in good agreement with the known reactivity of similar piperidine alkaloids. researchgate.net

| DFT-Calculated Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ +1.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 1.2 - 1.5 D | Moderate polarity |

| Mulliken Charge on Nitrogen | ~ -0.6 to -0.8 e | Confirms high electron density and basicity |

Molecular Modeling of Reaction Mechanisms and Transition State Structures

Molecular modeling is instrumental in elucidating the reaction mechanisms involved in the biosynthesis and synthetic pathways of alkaloids. The formation of the piperidine ring in many alkaloids proceeds through an intramolecular cyclization involving an iminium cation intermediate. rsc.org Computational studies can map the potential energy surface of such reactions, identifying the structures and energies of reactants, transition states, and products.

For a hypothetical final step in the biosynthesis of this compound, such as the reduction of a corresponding iminium ion, molecular modeling could be used to study the stereoselectivity of the hydride attack. By modeling the transition state structures for hydride addition to either face of the iminium C=N double bond, the activation energies can be calculated. The favored pathway would be the one with the lower activation energy barrier, leading to the observed (2R,6S) stereochemistry. These models would likely show that the pre-existing stereocenter and the chair-like transition state geometry sterically direct the incoming nucleophile to the face that yields the thermodynamically more stable diequatorial product.

| Hypothetical Reaction Step | Computational Method | Predicted Parameter | Predicted Value (Illustrative) | Finding |

|---|---|---|---|---|

| Iminium Ion Reduction | DFT (B3LYP) | Activation Energy (ΔG‡) | 10-15 kcal/mol | Feasible under biological conditions |

| Hydride attack (pro-R face) | Transition State Search | Relative ΔG‡ | +2.5 kcal/mol | Disfavored pathway |

| Hydride attack (pro-S face) | Transition State Search | Relative ΔG‡ | 0.0 kcal/mol | Favored pathway leading to (2R,6S) product |

In Silico Prediction of Potential Biological Targets and Binding Modes (Mechanistic Focus)

In silico target fishing is a crucial computational strategy to hypothesize the mechanism of action for natural products by identifying their potential protein targets. nih.govresearchgate.netnih.gov This can be achieved through ligand-based or structure-based approaches. Given the structural similarity of the piperidine scaffold to many known bioactive molecules, this compound is a prime candidate for such studies.

Structure-based methods, like reverse docking, involve screening the compound against a library of 3D protein structures. biorxiv.orgbenthamscience.com The molecule's lowest energy conformation would be docked into the binding sites of various receptors, and a scoring function would estimate the binding affinity. Potential targets for piperidine alkaloids often include ion channels (like sodium channels) and neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), due to the structural analogy with nicotine (B1678760) and other agonists.

Docking simulations would likely predict that the protonated piperidine nitrogen forms a key electrostatic interaction with an acidic residue (e.g., Aspartate or Glutamate) in the receptor's binding pocket. The ethenyl and methyl groups would engage in hydrophobic or van der Waals interactions with nonpolar residues, contributing to binding affinity and specificity. These computational predictions provide testable hypotheses for future experimental validation to uncover the compound's pharmacological profile. nih.govsemanticscholar.org

| Potential Biological Target Class | In Silico Method | Predicted Key Interaction | Predicted Binding Score (Illustrative) |

|---|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Reverse Molecular Docking | Salt bridge from N-H+ to Asp/Glu residue | -7.0 to -9.0 kcal/mol |

| Voltage-Gated Sodium Channels | Pharmacophore Screening | Hydrophobic interactions; H-bond donor (N-H) | High similarity score |

| G-Protein Coupled Receptors (GPCRs) | Reverse Molecular Docking | Cation-π interaction with aromatic residue (e.g., Tyr, Trp) | -6.5 to -8.5 kcal/mol |

Biological Activity and Mechanistic Investigations of 2r,6s 2 Ethenyl 6 Methylpiperidine and Its Derivatives Non Clinical Focus

In Vitro Bioactivity Screening and Target Identification

The unique 2,6-disubstituted piperidine (B6355638) scaffold of (2R,6S)-2-Ethenyl-6-methylpiperidine and its analogs has been the subject of numerous in vitro studies to elucidate its biological effects and identify potential molecular targets. These investigations have spanned a range of biological activities, from enzyme inhibition to antimicrobial and cytotoxic effects.

Enzyme Inhibition Studies

While the broader class of piperidine alkaloids has been investigated for various enzyme inhibitory activities, specific data on this compound's direct inhibition of acetylcholinesterase, butyrylcholinesterase, and glycosidases are not extensively available in the current scientific literature. However, research on structurally related solenopsin (B1210030) analogs provides valuable insights into the potential enzymatic targets of this compound class.

One notable area of enzyme inhibition is the nitric oxide synthase (NOS) family. Isosolenopsin A, a closely related cis-2-methyl-6-undecylpiperidine, has been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Studies have shown that it inhibits nNOS with an IC50 value of approximately 18 µM, demonstrating a noncompetitive inhibition mechanism with respect to the substrate L-arginine. Its inhibitory activity against endothelial NOS (eNOS) was significantly lower (IC50 ≈ 156 µM), and it had minimal effect on inducible NOS (iNOS) at concentrations up to 1000 µM.

Furthermore, solenopsin and its analogs have been shown to be potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. Solenopsin A was found to inhibit the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and angiogenesis. This inhibition appears to occur upstream of PI3K, preventing the phosphorylation of Akt and its downstream targets.

Receptor Binding and Modulation

The interaction of piperidine-containing compounds with various receptors is a well-established area of pharmacological research. While direct binding studies of this compound with the σ1 receptor are not specifically documented, the general class of 2,6-disubstituted piperidines has been explored for their affinity to such receptors.

The σ1 receptor, a chaperone protein located at the endoplasmic reticulum, is involved in regulating intracellular calcium signaling and has been implicated in a variety of neurological conditions. The structural features of many σ1 receptor ligands include a piperidine or a similar nitrogenous ring system. For instance, various phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. Structure-activity relationship studies on these compounds have revealed that modifications to the piperidine ring, such as the degree of methylation, can significantly impact binding affinity. Specifically, increasing methylation at the 2 and 6 positions of the piperidine ring in some series has been shown to decrease σ1 receptor affinity. Given that this compound possesses substitution at these positions, its potential interaction with the σ1 receptor warrants further investigation to determine its binding affinity and functional activity.

Antimicrobial and Insecticidal Activities: Mechanistic Insights

This compound and its analogs, particularly solenopsins, have demonstrated significant antimicrobial and insecticidal properties. The mechanisms underlying these activities are multifaceted.

Antimicrobial Activity: Solenopsin alkaloids have shown broad-spectrum activity against various bacteria and fungi. A key proposed mechanism of action is the disruption of microbial cell membranes. The amphipathic nature of these molecules is thought to facilitate their insertion into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. Studies on the yeast Candida auris have shown that solenopsins compromise membrane integrity. Furthermore, solenopsin A has been found to inhibit quorum-sensing signaling in Pseudomonas aeruginosa, a mechanism that regulates the expression of virulence factors and biofilm formation. This suggests that these compounds can interfere with bacterial communication, thereby reducing their pathogenicity. Some studies also suggest that the generation of reactive oxygen species (ROS) may contribute to the antimicrobial effects of solenopsin analogs.

Insecticidal Activity: The insecticidal properties of solenopsin and its derivatives are well-documented. These compounds are major toxic components of fire ant venom. Their mechanism of action in insects is believed to involve the disruption of neuromuscular function. Piperidine alkaloids have been shown to interfere with the coupling between ion channels and recognition sites of vertebrate nicotinic acetylcholine (B1216132) receptors, suggesting a potential target in the insect nervous system. The lipophilic nature of these compounds likely facilitates their penetration of the insect cuticle.

In Vitro Cytotoxicity Against Cancer Cell Lines: Mechanistic Basis

A growing body of evidence indicates that solenopsin and its analogs possess cytotoxic activity against various cancer cell lines. The mechanistic basis for this cytotoxicity is primarily linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The most well-characterized mechanism is the inhibition of the PI3K/Akt signaling pathway. researchgate.net As mentioned earlier, solenopsin A is a naturally occurring inhibitor of this pathway, which is often hyperactivated in many cancers. researchgate.net By suppressing PI3K activation and the subsequent phosphorylation of Akt, solenopsin and its derivatives can induce apoptosis and inhibit the proliferation of cancer cells. researchgate.net For example, solenopsin has demonstrated anti-proliferative effects in human melanoma and angiosarcoma cell lines. nih.gov

Furthermore, solenopsin and its analogs share structural similarities with ceramide, an endogenous sphingolipid that acts as a pro-apoptotic signaling molecule. nih.govnih.gov This has led to the hypothesis that these compounds may exert some of their cytotoxic effects by mimicking the actions of ceramide. nih.govnih.gov Studies have shown that, similar to ceramide, solenopsin can inhibit Akt activity in lipid rafts and affect mitochondrial function, leading to increased ROS production and mitophagy (the selective degradation of mitochondria by autophagy). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies on solenopsin and its analogs have provided valuable insights into the structural features required for their biological activities. These studies have primarily focused on modifications of the piperidine ring and the length and saturation of the alkyl side chain.

For anti-proliferative activity, studies have shown that the stereochemistry of the piperidine ring and the nature of the side chain are crucial. In some cancer cell lines, the trans isomers of solenopsin have been found to be more potent than the corresponding cis isomers. researchgate.net Elongation of the alkyl side chain beyond a certain length can lead to a decrease in activity. For example, in a study on SVR angiosarcoma cells, solenopsin A with an undecyl side chain was the most active among a series of analogs with varying side chain lengths. nih.gov

Regarding antimicrobial activity, the length of the alkyl side chain also plays a significant role. The amphipathic nature of the molecule, which is influenced by the side chain, is believed to be important for membrane disruption.

Cellular Assays for Investigating Intracellular Biological Pathways and Effects

A variety of cellular assays have been employed to investigate the intracellular effects of this compound and its analogs, providing a deeper understanding of their mechanisms of action.

To study the effects on cell signaling, Western blotting is a commonly used technique to detect changes in the phosphorylation status of key proteins in pathways such as the PI3K/Akt pathway. nih.govnih.gov For instance, these assays have been used to show that solenopsin treatment leads to a decrease in the levels of phosphorylated Akt and its downstream substrate, FOXO1a. nih.gov

Cell viability and proliferation assays, such as the MTT assay, are used to quantify the cytotoxic effects of these compounds on cancer cell lines. nih.gov Fluorescence resonance energy transfer (FRET)-based reporters have been utilized to study the real-time effects of solenopsin analogs on Akt activity and PDK1 activation within living cells. nih.gov

To investigate the effects on cellular organelles, techniques such as sucrose (B13894) density gradient fractionation have been used to examine the recruitment of proteins like PTEN to membrane rafts. nih.gov Assays measuring cellular oxygen consumption rates are employed to assess mitochondrial function. nih.gov Furthermore, autophagy has been studied using staining methods and by monitoring the expression of autophagy-related proteins like Beclin-1 and LC3B through Western blotting. nih.gov The generation of reactive oxygen species (ROS) is often measured using fluorescent probes. nih.gov

Biochemical Pathways Affected by Piperidine Derivatives (e.g., Neurotransmitter Systems)

The biological activity of this compound and structurally related piperidine alkaloids extends to the modulation of critical biochemical and signaling pathways. Research into these compounds, particularly derivatives found in sources like fire ant venom, has illuminated their interactions with key cellular and neurotransmitter systems.

One of the most significant pathways affected by piperidine alkaloids, such as solenopsin, is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net Solenopsin has been identified as a potent inhibitor of angiogenesis by targeting this pathway. nih.govresearchgate.net Studies have shown that solenopsin can inhibit the activation of PI3K, which in turn prevents the phosphorylation of Akt and its downstream substrate, the forkhead box protein O1a (FOXO1a). nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism underlying the anti-angiogenic and potential anti-tumor effects observed with certain solenopsin analogs. frontiersin.org In cellular experiments, solenopsin A demonstrated a relatively selective inhibition of Akt activation in a manner competitive with ATP and also regulated downstream pathways by inhibiting PI3K activation. frontiersin.org

Beyond cellular signaling cascades, various piperidine derivatives have been shown to modulate the activity of several neurotransmitter systems. For instance, piperine (B192125), an alkaloid from Piper species, is known to influence serotonin (B10506), norepinephrine (B1679862), and GABA (gamma-aminobutyric acid) systems. nih.govnih.gov This modulation is believed to contribute to its observed anticonvulsant properties. nih.govnih.gov The involvement with the GABAergic system is supported by findings that piperine delayed the onset of convulsions in models where GABA-A receptors are implicated. nih.gov

Furthermore, investigations into the venom of the fire ant, Solenopsis invicta, which contains a mixture of piperidine alkaloids including solenopsin A and isosolenopsin A, have revealed interactions with the nicotinic acetylcholine receptor (nAChR) complex. frontiersin.org Specifically, cis- and trans-2-methyl-6-n-undecanyl piperidines interfere with the coupling between ion channels and the recognition sites of vertebrate nicotinic acetylcholine receptors. frontiersin.org More detailed studies have shown that these derivatives have a high affinity for the binding sites associated with the receptor-gated ion channel, rather than the acetylcholine binding site itself. nih.gov

The effect of piperidine derivatives on ion channels is another critical aspect of their mechanism of action. Electrophysiological studies have suggested that the anticonvulsant effects of piperine may be due to its ability to antagonize sodium and calcium channels. ijbs.com Whole-cell patch-clamp analysis has provided evidence for an inhibitory effect of piperine on Na+ channels, contributing to its complex anticonvulsant mechanisms. nih.gov

The diverse interactions of piperidine derivatives with these fundamental biochemical pathways underscore their potential as scaffolds for the development of novel therapeutic agents.

| Compound/Derivative | Affected Pathway/System | Observed Effect | Reference |

| Solenopsin A | PI3K/Akt Signaling Pathway | Inhibition of PI3K activation and subsequent phosphorylation of Akt and FOXO1a. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Piperine | Serotonin System | Modulation of serotonin levels. nih.govnih.gov | nih.govnih.gov |

| Piperine | Norepinephrine System | Modulation of norepinephrine levels. nih.gov | nih.gov |

| Piperine | GABAergic System | Potential involvement of GABA-A receptors; delayed onset of convulsions. nih.gov | nih.gov |

| cis- and trans-2-methyl-6-n-undecanyl piperidines | Nicotinic Acetylcholine Receptor (nAChR) | High affinity for the ion channel-associated site, interfering with receptor function. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Piperine | Voltage-gated Ion Channels | Antagonism of Na+ and Ca2+ channels. nih.govijbs.com | nih.govijbs.com |

Applications As a Synthetic Intermediate and Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Polycyclic Natural Products

The stereochemically defined 2,6-disubstituted piperidine (B6355638) motif is a common feature in a wide range of alkaloids, many of which possess significant pharmacological properties. The synthesis of these natural products often relies on the use of chiral building blocks that can be elaborated into the final complex structures. The (2R,6S) configuration of 2-ethenyl-6-methylpiperidine provides a rigid stereochemical anchor, influencing the stereochemical outcome of subsequent bond-forming reactions.

The vinyl group serves as a versatile functional handle for a variety of chemical transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct fused or bridged bicyclic systems, which are common cores of many polycyclic alkaloids. Furthermore, the double bond can be subjected to a range of transformations including, but not limited to, hydroboration-oxidation to introduce a hydroxyl group, ozonolysis to yield an aldehyde, and cross-metathesis reactions to append more complex side chains. These transformations allow for the elaboration of the piperidine core into more intricate polycyclic frameworks.

For instance, the synthesis of dendrobate alkaloids, isolated from the skin of poison frogs, often involves the stereoselective construction of 2,6-disubstituted piperidine rings. nih.govrsc.org The vinyl group in a precursor like (2R,6S)-2-ethenyl-6-methylpiperidine could be a key strategic element for the annulation of additional rings to form the characteristic polycyclic systems of these alkaloids. nih.gov The stereocenter at the 2- and 6-positions of the piperidine ring directs the facial selectivity of reactions, ensuring the formation of the desired diastereomer of the polycyclic product. rsc.orgresearchgate.net

| Natural Product Class | Key Synthetic Strategy Involving a Vinylpiperidine Moiety | Potential Transformation of the Vinyl Group |

| Indolizidine Alkaloids | Intramolecular cyclization onto an iminium ion | Hydroformylation followed by reductive amination |

| Quinolizidine Alkaloids | Ring-closing metathesis | Cross-metathesis with a functionalized alkene |

| Dendrobate Alkaloids | Diastereoselective addition to the piperidine ring | Epoxidation followed by ring-opening |

Development of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral N-heterocycles, including piperidine derivatives, have emerged as a significant class of ligands for a variety of transition metal-catalyzed reactions. acs.orgnih.govresearchgate.netchinesechemsoc.orgrsc.org The rigid conformational nature of the piperidine ring and the defined spatial orientation of its substituents are crucial for inducing high levels of stereoselectivity.

This compound can serve as a precursor for the synthesis of novel chiral ligands. The nitrogen atom of the piperidine ring can act as a coordinating site for a metal center. The vinyl group can be functionalized to introduce other coordinating moieties, such as phosphines, oxazolines, or other N-heterocycles, leading to the formation of bidentate or tridentate ligands. The stereocenters at the 2- and 6-positions create a chiral environment around the metal center, which can effectively control the stereochemical outcome of a catalyzed reaction.

For example, the vinyl group could be converted to a phosphine-containing side chain through hydrophosphination or a multi-step sequence. The resulting chiral phosphine-piperidine ligand could be employed in asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The cis-relationship between the substituents at the 2- and 6-positions would dictate a specific coordination geometry, which is often key to achieving high enantioselectivity.

| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |

| P,N-Ligand | Hydrophosphination of the vinyl group | Asymmetric Hydrogenation |

| N,N-Ligand | Conversion of the vinyl group to an oxazoline or pyridine (B92270) | Asymmetric C-H Functionalization |

| N-Heterocyclic Carbene (NHC) Precursor | Elaboration of the vinyl group into an imidazolium salt | Asymmetric Metathesis Reactions |

Preparation of Intermediates for Agrochemicals and Material Science

The piperidine scaffold is also prevalent in a variety of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netijnrd.orgrhhz.net The specific stereochemistry of these molecules can have a profound impact on their biological activity and environmental profile. The use of chiral building blocks like this compound can provide an efficient route to enantiomerically pure agrochemical candidates. The vinyl group allows for the introduction of various pharmacophoric groups through established chemical transformations.

In the realm of material science, monomers containing N-heterocyclic units are of growing interest for the synthesis of functional polymers. researchgate.netmdpi.commdpi.comresearchgate.net The polymerization of vinylpiperidine derivatives can lead to polymers with interesting properties, such as basicity, chelating ability, and responsiveness to stimuli like pH. The incorporation of a chiral monomer such as this compound could lead to the synthesis of chiral polymers. These materials could find applications in chiral chromatography, as chiral catalysts, or in the development of smart materials.

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, including radical, cationic, and coordination polymerization. The resulting polymers would possess a chiral, repeating piperidine unit, which could impart unique properties to the material. For example, a polymer derived from this monomer could be used as a chiral stationary phase for the separation of enantiomers.

| Application Area | Role of this compound | Key Chemical Transformation |

| Agrochemicals | Chiral scaffold for the synthesis of active ingredients | Functionalization of the vinyl group to introduce toxophoric moieties |

| Material Science | Chiral monomer for the synthesis of functional polymers | Polymerization of the vinyl group |

| Specialty Chemicals | Intermediate for the synthesis of fine chemicals | Derivatization of the piperidine nitrogen and the vinyl group |

Future Research Directions and Unexplored Avenues for 2r,6s 2 Ethenyl 6 Methylpiperidine Research

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in (2R,6S)-2-Ethenyl-6-methylpiperidine is critical to its potential biological activity. Therefore, the development of efficient and sustainable methods for its stereoselective synthesis is a primary area for future investigation. Current synthetic strategies for substituted piperidines often involve multi-step processes that may lack sustainability.

Future research should focus on:

Chemoenzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases and esterases, in the asymmetric synthesis of piperidine (B6355638) derivatives has shown promise for achieving high enantioselectivity under mild conditions. nih.gov Exploring enzymatic kinetic resolutions or desymmetrization of prochiral intermediates could provide a green and efficient route to the desired (2R,6S) stereochemistry.

Catalytic Asymmetric Synthesis: Developing novel transition-metal catalysts or organocatalysts for the asymmetric synthesis of 2,6-disubstituted piperidines is a crucial avenue. jbei.org Strategies could include asymmetric hydrogenation of pyridine (B92270) precursors or catalytic intramolecular cyclization of acyclic aminoalkenes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. rsc.org The development of a continuous flow process for the synthesis of this compound could be a significant step towards its large-scale production for further research and potential applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes (e.g., lipases, transaminases). |

| Catalytic Asymmetric Synthesis | High efficiency, potential for novel bond formations. | Design of novel chiral catalysts and ligands for piperidine ring formation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development and optimization of a continuous multi-step synthesis. |

Deeper Understanding of Biosynthetic Enzymes and Engineering for Production

The biosynthesis of piperidine alkaloids in nature, often originating from the amino acid lysine (B10760008), provides a blueprint for biotechnological production. researchgate.net A deeper understanding of the enzymes involved in the formation of this compound could pave the way for its production through metabolic engineering.

Key areas for future research include:

Identification of Biosynthetic Pathways: While the general pathway for piperidine alkaloid biosynthesis is understood to involve lysine decarboxylase and copper amine oxidase, the specific enzymes responsible for the introduction of the ethenyl group and controlling the stereochemistry are likely unique. researchgate.netbiorxiv.org Genome mining of organisms known to produce similar alkaloids could lead to the discovery of the relevant biosynthetic gene clusters.

Enzyme Characterization: Once identified, the enzymes in the biosynthetic pathway need to be characterized to understand their substrate specificity, catalytic mechanism, and stereochemical control. This knowledge is fundamental for their application in engineered systems. tarjomefa.com

Metabolic Engineering: With the biosynthetic genes in hand, metabolic engineering strategies can be employed to produce this compound in a heterologous host, such as E. coli or yeast. jbei.orgnih.govmdpi.commdpi.com This could provide a sustainable and scalable production platform. mdpi.comnih.gov

Exploration of New Biological Targets and Mechanisms (Non-Clinical Applications)

While the clinical applications of piperidine alkaloids are widely studied, the potential for non-clinical applications of this compound is a vast and underexplored area. Many naturally occurring alkaloids exhibit potent biological activities that can be harnessed for agriculture, pest control, and as biochemical probes. nih.govnih.govresearchgate.netrsc.org

Future research should investigate:

Insecticidal and Nematicidal Activity: Many simple piperidine alkaloids have demonstrated insecticidal properties. nih.gov this compound should be screened for its activity against a range of agricultural pests and disease vectors.

Antimicrobial and Antifungal Properties: The alkaloid could be tested for its efficacy against plant pathogens, including bacteria and fungi, which could lead to the development of new, natural-product-based fungicides and bactericides. nih.gov

Allelochemical Potential: Investigating the compound's effect on plant growth could reveal allelopathic properties, making it a candidate for use as a natural herbicide.

| Application Area | Research Objective | Potential Impact |

| Agriculture (Pest Control) | Evaluate insecticidal and nematicidal activity against key agricultural pests. | Development of novel, biodegradable pesticides. |

| Plant Pathology | Screen for antimicrobial and antifungal activity against plant pathogens. | Creation of environmentally friendly crop protection agents. |

| Weed Management | Assess allelopathic effects on the germination and growth of common weeds. | Discovery of natural herbicides with new modes of action. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and bioinformatics offer powerful tools to accelerate the research and development process for novel compounds like this compound. These in silico methods can guide experimental work, saving time and resources.

Future directions in this area include:

Molecular Docking and Virtual Screening: Molecular docking studies can be used to predict the binding of this compound to a wide range of biological targets, helping to prioritize experimental screening for various applications. nih.govnih.govresearchgate.netresearchgate.net This can be particularly useful for identifying novel non-clinical targets.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with potential protein targets, helping to understand its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified, QSAR studies can be employed to design new derivatives of this compound with enhanced potency and selectivity.

Q & A

Q. How can researchers ensure stereochemical purity during the synthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine?